Fast Red RC Salt

描述

作用机制

Target of Action

Fast Red RC Salt, also known as ZINC;5-chloro-2-methoxybenzenediazonium;trichloride, primarily targets the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.

Mode of Action

This compound interacts with its target, alkaline phosphatase, in a unique way. In the presence of this enzyme, this compound produces a bright red precipitate . This interaction and the resulting changes are often used in immunohistological staining procedures and immunoblotting .

Biochemical Pathways

The biochemical pathway affected by this compound involves the hydrolysis of naphthol phosphate esters substrate by the alkaline phosphatase enzyme . When this hydrolysis occurs, a phenol compound is produced. This phenol compound, when coupled with this compound, produces a red color precipitate .

Pharmacokinetics

It is known that this compound is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are visually observable. The bright red precipitate produced by the interaction of this compound with alkaline phosphatase can be used to visually identify the presence and location of this enzyme in immunohistological staining procedures and immunoblotting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility of this compound in water suggests that the compound’s action may be influenced by the hydration levels in the environment. Additionally, this compound is typically stored at room temperature , indicating that extreme temperatures could potentially impact its stability and efficacy.

准备方法

Synthetic Routes and Reaction Conditions

Fast Red RC Salt is synthesized through the diazotization of 2-amino-4-chloroanisole in the presence of zinc chloride. The reaction involves the formation of a diazonium compound, which is then stabilized by zinc chloride to form the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the following steps:

Diazotization: 2-Amino-4-chloroanisole is treated with nitrous acid to form the diazonium salt.

Stabilization: The diazonium salt is then stabilized using zinc chloride, resulting in the formation of this compound.

化学反应分析

Types of Reactions

Fast Red RC Salt undergoes various chemical reactions, including:

Coupling Reactions: It reacts with phenols and naphthols to form azo dyes.

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

Phenols and Naphthols: Used in coupling reactions to form azo dyes.

Nucleophiles: Such as halides or hydroxides, used in substitution reactions.

Major Products

Azo Dyes: Formed through coupling reactions with phenols and naphthols.

Substituted Compounds: Formed through substitution reactions.

科学研究应用

Fast Red RC Salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of azo dyes.

Biology: Employed in immunohistochemical staining procedures to detect enzyme activity.

Medicine: Utilized in diagnostic assays to identify specific biomolecules.

相似化合物的比较

Similar Compounds

Fast Red TR Salt: Another diazonium salt used in similar applications, such as immunohistochemical staining.

Fast Blue BB Salt: Used in the synthesis of azo dyes and as a staining reagent.

Fast Violet LB Salt: Employed in diagnostic assays and dye manufacturing

Uniqueness

Fast Red RC Salt is unique due to its specific chemical structure, which allows it to form stable azo compounds with a wide range of phenolic substrates. This makes it particularly useful in diagnostic assays and staining procedures where precise and stable color formation is required .

生物活性

Fast Red RC Salt, also known as 5-Chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt, is a diazonium compound widely utilized in various biological and biochemical applications. Its primary role is as a chromogenic substrate in histochemistry, particularly for the detection of alkaline phosphatase (ALP) and other enzyme activities in tissue samples. This article delves into the biological activity of this compound, summarizing its chemical properties, applications, and relevant research findings.

- Molecular Formula : C₇H₆Cl₂N₂O

- Molecular Weight : 273.19 g/mol

- CAS Number : 68025-25-2

- Synonyms : Diazo Fast Red RC, 2-Amino-4-chloroanisole diazotated zinc chloride complex

Applications in Biological Research

This compound is primarily employed in histological staining techniques due to its ability to produce a stable red color upon reaction with alkaline phosphatase. This property makes it invaluable for:

- Staining of Tissue Sections : It is used to visualize enzyme activity in various tissues, aiding in the study of diseases and physiological processes.

- Immunohistochemistry : this compound can be coupled with antibodies to detect specific proteins within cells and tissues.

Enzymatic Activity Detection

-

Alkaline Phosphatase Staining :

This compound is extensively used for detecting ALP activity. In a study investigating liver tissue samples, the compound demonstrated high sensitivity and specificity for ALP, facilitating the identification of pathological changes associated with liver diseases . -

Comparison with Other Dyes :

A comparative study highlighted that this compound provided superior staining intensity and stability compared to other chromogenic substrates like BCIP/NBT (Bromochloroindolyl phosphate/nitro blue tetrazolium) when used for ALP detection in paraffin-embedded tissues .

Case Studies

- Case Study 1 : In a clinical pathology setting, this compound was utilized to assess osteoblastic activity in bone biopsies. The results indicated a significant correlation between staining intensity and bone formation rates, underscoring its utility in bone metabolism studies .

- Case Study 2 : Another investigation focused on the application of this compound in detecting enzyme activities related to tumor markers. The study found that enhanced staining with Fast Red correlated with higher expression levels of specific oncogenic proteins, suggesting its potential role in cancer diagnostics .

Toxicological Considerations

While this compound is effective for biological applications, it is essential to consider its safety profile:

- Toxicity : The compound has been classified as harmful if swallowed and may cause skin irritation. It is also noted for its potential aquatic toxicity, emphasizing the need for careful handling and disposal .

- Regulatory Status : this compound is subject to regulatory scrutiny due to its chemical properties. Safety data sheets recommend using personal protective equipment (PPE) during handling to mitigate exposure risks .

Summary Table of Biological Activity

| Property/Activity | Description |

|---|---|

| Staining Mechanism | Produces red color upon reaction with ALP |

| Applications | Histochemistry, immunohistochemistry |

| Sensitivity | High sensitivity for detecting ALP |

| Stability | Stable color development over time |

| Toxicity Profile | Harmful if ingested; causes skin irritation |

属性

CAS 编号 |

68025-25-2 |

|---|---|

分子式 |

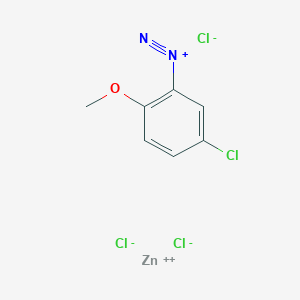

C7H6Cl4N2OZn |

分子量 |

341.3 g/mol |

IUPAC 名称 |

5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride |

InChI |

InChI=1S/C7H6ClN2O.3ClH.Zn/c1-11-7-3-2-5(8)4-6(7)10-9;;;;/h2-4H,1H3;3*1H;/q+1;;;;+2/p-3 |

InChI 键 |

UIWVSQADDIOMNZ-UHFFFAOYSA-K |

SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |

规范 SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

68025-25-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。